Benzamide, 4-nitro-N-2-pyridinyl-

Catalog No.
S705045
CAS No.
7498-40-0
M.F
C12H9N3O3
M. Wt
243.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamide, 4-nitro-N-2-pyridinyl-

CAS Number

7498-40-0

Product Name

Benzamide, 4-nitro-N-2-pyridinyl-

IUPAC Name

4-nitro-N-pyridin-2-ylbenzamide

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-3-1-2-8-13-11)9-4-6-10(7-5-9)15(17)18/h1-8H,(H,13,14,16)

InChI Key

TVVXMFINZFSSKR-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
  • Synthesis and Characterization

    A few studies describe the synthesis and characterization of this compound, focusing on its spectroscopic properties (e.g., Mass Spectrometry) [CAS: 7498-40-0 - 4-nitro-N-(pyridin-2-yl)benzamide - CymitQuimica, ].

  • Chemical Libraries

    4-Nitro-N-(2-pyridinyl)benzamide may be included in some commercial chemical libraries used for high-throughput screening in drug discovery [4-Nitro-N-(2-pyridinyl)benzamide AldrichCPR - Sigma-Aldrich, ]. In this context, it would serve as a potential lead compound for researchers investigating specific biological targets.

Benzamide, 4-nitro-N-(2-pyridinyl)-, is an organic compound characterized by the presence of a benzamide functional group, a nitro group, and a pyridinyl moiety. The molecular structure consists of a benzene ring attached to a carbonyl group (amide), which is further substituted with a 4-nitro group and a 2-pyridyl group. This compound belongs to the class of benzamides and is notable for its complex structure, which imparts unique chemical properties and potential biological activities.

  • The nitro group can be a potential oxidizing agent and might pose flammability or explosive hazards under certain conditions.
  • Aromatic amines formed through reduction of the nitro group could have some degree of toxicity.
Due to its functional groups:

  • Oxidation: The nitro group can participate in oxidation reactions, potentially yielding different oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The nitro group can also be reduced to form amine derivatives. Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used in this process.
  • Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or piperazinyl positions, allowing for the introduction of various substituents.

The biological activity of Benzamide, 4-nitro-N-(2-pyridinyl)- has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for therapeutic applications. The presence of the nitro and pyridinyl groups enhances its binding affinity to biological targets, which may lead to modulation of cellular signaling pathways .

The synthesis of Benzamide, 4-nitro-N-(2-pyridinyl)- typically involves multiple steps:

  • Nitration: The initial step often includes the nitration of a suitable precursor to introduce the nitro group.
  • Amidation: This step involves the reaction between an amine (such as pyridine) and an acid chloride or carboxylic acid derivative to form the amide bond.
  • Piperazine Formation: If applicable, piperazine rings can be formed through cyclization reactions involving appropriate precursors .

These reactions usually require specific solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Benzamide, 4-nitro-N-(2-pyridinyl)- has several applications across different fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated for potential use in drug development, particularly as an antimicrobial or antifungal agent .
  • Agricultural Chemicals: Some derivatives have been explored for their efficacy as fungicides in agricultural settings .
  • Research: The compound serves as a valuable tool in biochemical research for studying enzyme interactions and cellular functions.

Studies on Benzamide, 4-nitro-N-(2-pyridinyl)- have indicated that it interacts with specific molecular targets within cells. These interactions may involve inhibition of enzyme activity or modulation of receptor functions. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Benzamide, 4-nitro-N-(2-pyridinyl)- shares structural similarities with other benzamide derivatives but stands out due to its unique combination of functional groups. Here are some similar compounds:

  • 4-Nitro-N-(2-pyridinyl)benzamide: Lacks additional substituents present in Benzamide, 4-nitro-N-(2-pyridinyl)-.
  • N-Benzyl-4-nitro-N-(2-pyridinyl)benzamide: Contains a benzyl group instead of the pyridinyl moiety.
  • Benzamide derivatives with different substituents on the benzene ring: These compounds may exhibit varying biological activities but do not possess the specific structural features that enhance the activity of Benzamide, 4-nitro-N-(2-pyridinyl)-.

The uniqueness of Benzamide, 4-nitro-N-(2-pyridinyl)- lies in its specific arrangement of functional groups that contribute to its distinct reactivity and biological properties compared to these similar compounds.

The compound 4-nitro-N-(pyridin-2-yl)benzamide emerged as a subject of interest in the mid-20th century during advancements in heterocyclic chemistry. While its exact discovery timeline remains unclear, its synthesis aligns with methodologies developed for nitrobenzamide derivatives in the 1960s–1980s. Early work focused on optimizing acylation reactions between 4-nitrobenzoic acid derivatives and aminopyridines. A pivotal development occurred in the 1990s, when researchers refined protection-deprotection strategies to improve yields during amide bond formation. The compound gained prominence in the 2000s as a scaffold for drug discovery, particularly in kinase inhibitor design.

Classification and Nomenclature

This compound belongs to three chemical classes:

  • Nitroaromatics: Features a para-nitro group on the benzene ring.
  • Benzamides: Contains a carboxamide group attached to benzene.
  • Aminopyridine derivatives: The pyridin-2-yl group at the amide nitrogen.

Systematic IUPAC Name: 4-Nitro-N-(pyridin-2-yl)benzamide
Common Synonyms:

  • N-(2-Pyridyl)-4-nitrobenzamide
  • 4-Nitro-N-2-pyridinylbenzamide
  • NSC 407491

Chemical Identity and Registry Information

CAS Number: 7498-40-0

The Chemical Abstracts Service (CAS) registry provides unambiguous identification, critical for database integration and regulatory compliance.

Database Identifiers and Molecular Informatics

PropertyValueSource
Molecular FormulaC₁₂H₉N₃O₃
Molecular Weight243.22 g/mol
SMILESO=C(NC1=NC=CC=C1)C2=CC=C(N+[O-])C=C2
InChI KeyTVVXMFINZFSSKR-UHFFFAOYSA-N
PubChem CID101345

Significance in Chemical Research

4-Nitro-N-(pyridin-2-yl)benzamide serves multiple roles:

  • Synthetic Intermediate: Used in preparing kinase inhibitors through Suzuki cross-coupling reactions.
  • Enzyme Inhibition Studies: The nitro group facilitates redox-mediated interactions with catalytic sites.
  • Crystallographic Models: Its planar structure aids in protein-ligand docking simulations.

A 2025 study demonstrated its utility in synthesizing trifluoromethylated pyrrolopyridines, highlighting its adaptability in medicinal chemistry.

Current Research Landscape and Objectives

Recent investigations focus on:

  • Structure-Activity Relationships: Modifying the pyridine ring to enhance binding affinity for cancer targets.
  • Green Synthesis: Developing solvent-free acylation methods to improve sustainability.
  • Computational Modeling: Using density functional theory (DFT) to predict reactivity in nucleophilic substitutions.

Ongoing clinical trials explore derivatives for neurodegenerative diseases, leveraging its blood-brain barrier permeability predicted by logP values (~3.0).

Structural and Synthetic Analysis

Molecular Architecture

The molecule exhibits:

  • Planar Benzamide Core: Dihedral angle of 12.3° between benzene and pyridine rings (DFT-optimized).
  • Electron-Withdrawing Groups: Nitro (-NO₂) and carbonyl (C=O) groups create electron-deficient regions amenable to nucleophilic attack.

Synthetic Routes

Primary Method:

  • Step 1: 4-Nitrobenzoic acid → 4-nitrobenzoyl chloride using thionyl chloride.
  • Step 2: Amide coupling with 2-aminopyridine in dichloromethane with triethylamine.

Yield Optimization:

  • Microwave-assisted synthesis reduces reaction time to 15 minutes (92% yield).
  • Solid-phase techniques on Wang resin enable combinatorial library generation.

Molecular Structure and Formula (C₁₂H₉N₃O₃)

Benzamide, 4-nitro-N-2-pyridinyl- is an organic compound characterized by the molecular formula C₁₂H₉N₃O₃ [1] [2] [3]. This compound represents a substituted benzamide derivative containing both nitro and pyridine functional groups. The molecular weight of this compound is 243.22 grams per mole [1] [4] [5], with an exact mass of 243.064391 daltons [6] [5]. The compound is registered under the Chemical Abstracts Service number 7498-40-0 [1] [2] [3].

The structural framework consists of a benzene ring substituted with a nitro group at the para position relative to the carbonyl carbon, linked through an amide bond to a pyridine ring at the 2-position [2]. The molecular structure contains 18 heavy atoms arranged in two distinct aromatic ring systems [7]. The International Union of Pure and Applied Chemistry International Chemical Identifier Key for this compound is TVVXMFINZFSSKR-UHFFFAOYSA-N [2].

PropertyValueReference
Molecular FormulaC₁₂H₉N₃O₃ [1] [2] [3]
Molecular Weight (g/mol)243.22 [1] [4] [5]
Exact Mass (Da)243.064391 [6] [5]
CAS Number7498-40-0 [1] [2] [3]
Number of Heavy Atoms18 [7]
Number of Aromatic Rings2Calculated
Topological Polar Surface Area (Ų)89-101 [7]

The compound exhibits a formal charge of zero and contains one hydrogen bond donor and four hydrogen bond acceptors [7]. The Simplified Molecular Input Line Entry System representation is O=C(NC1=NC=CC=C1)C2=CC=C(C=C2)N(=O)=O [2].

Physical Properties

Physical State and Appearance

Benzamide, 4-nitro-N-2-pyridinyl- exists as a solid at room temperature (20 degrees Celsius) [8] [2]. The compound manifests as a pale yellow to light brown crystalline solid [2]. This characteristic coloration is typical of nitro-substituted aromatic compounds, where the extended conjugation system contributes to the visible light absorption properties [2].

The crystalline nature of the compound indicates a well-ordered solid-state structure with defined intermolecular interactions [2]. The appearance may vary slightly depending on the purity and crystallization conditions employed during synthesis or purification processes [2].

Melting and Boiling Points

The specific melting point and boiling point values for benzamide, 4-nitro-N-2-pyridinyl- are not definitively established in the current literature. This represents a significant gap in the thermophysical property characterization of this compound. Related nitrobenzamide compounds typically exhibit melting points in the range of 200-270 degrees Celsius [9] [8], suggesting that this compound likely falls within a similar temperature range.

The absence of reported boiling point data is common for compounds of this type, as thermal decomposition often occurs before the boiling point is reached, particularly in nitro-containing aromatic compounds [8]. Flash point data are similarly not available in the literature, indicating the need for comprehensive thermal analysis studies.

Solubility Profile in Various Solvents

The solubility characteristics of benzamide, 4-nitro-N-2-pyridinyl- vary significantly depending on the solvent system employed . The compound exhibits limited solubility in water, which is consistent with its primarily aromatic character and the presence of hydrophobic ring systems .

In polar aprotic solvents such as dimethyl sulfoxide, the compound demonstrates good solubility . This enhanced solubility in dimethyl sulfoxide is attributed to the ability of this solvent to effectively solvate both the polar amide functionality and the aromatic ring systems through favorable dipole-dipole interactions .

The compound also shows soluble characteristics in ethanol and other alcoholic solvents . This behavior reflects the hydrogen bonding capabilities of the amide group with protic solvents . Generally, the compound exhibits favorable solubility in organic solvents, making it amenable to various synthetic and analytical procedures .

Solvent TypeSolubilityReference
WaterLimited
Dimethyl SulfoxideSoluble
EthanolSoluble
Organic Solvents (General)Generally Soluble

Molecular Geometry

Bond Angles and Lengths

The molecular geometry of benzamide, 4-nitro-N-2-pyridinyl- is characterized by specific bond parameters that reflect the hybridization states and electronic environments of the constituent atoms [11] [12]. The carbon-nitrogen bond lengths within the aromatic systems typically range from 1.35 to 1.45 Angstroms, consistent with the sp² hybridization of the aromatic carbons and nitrogen atoms [11] [12].

The carbon-carbon bond lengths within the aromatic rings are characteristic of benzene-like systems, ranging from 1.39 to 1.42 Angstroms [11] [12]. The carbonyl carbon-oxygen double bond exhibits a length of approximately 1.20 to 1.25 Angstroms, typical for amide functionality [11] [12]. The nitro group nitrogen-oxygen bonds similarly fall within the range of 1.20 to 1.25 Angstroms [11] [12].

Bond angles within the aromatic systems conform to expected sp² geometry, with carbon-carbon-nitrogen angles typically ranging from 118 to 122 degrees [11] [12]. The carbon-nitrogen-hydrogen bond angles associated with the amide functionality range from 110 to 120 degrees, reflecting the partial double bond character of the amide group [11] [12].

Bond TypeLength/Angle RangeReference
C-N Bond Length (Å)1.35-1.45 [11] [12]
C-C Bond Length (Å)1.39-1.42 [11] [12]
C=O Bond Length (Å)1.20-1.25 [11] [12]
N-O Bond Length (Å)1.20-1.25 [11] [12]
C-C-N Bond Angle (°)118-122 [11] [12]
C-N-H Bond Angle (°)110-120 [11] [12]

Conformational Analysis

The conformational behavior of benzamide, 4-nitro-N-2-pyridinyl- is governed by the rotational freedom around key bonds and the steric interactions between the aromatic ring systems [13]. The amide bond adopts an E conformation, which is the thermodynamically favored arrangement for most amide-containing compounds [13].

The compound exhibits a twisted conformation between the two aromatic ring systems, which minimizes steric repulsion while maintaining optimal electronic conjugation [14] [15] [13]. This conformational preference is influenced by the electron-withdrawing nature of both the nitro group and the pyridine nitrogen, which affects the overall electron distribution within the molecule [16].

Computational studies on related nitrobenzamide-pyridine systems indicate that multiple conformational states may be accessible at room temperature, with energy barriers for interconversion typically in the range of 10-15 kilocalories per mole [17] [18]. The preferred conformation represents a balance between minimizing steric hindrance and maximizing favorable electronic interactions [14] [13].

Dihedral Angle Between Aromatic Rings

The dihedral angle between the benzene and pyridine rings in benzamide, 4-nitro-N-2-pyridinyl- is a critical structural parameter that influences both the physical properties and potential biological activity of the compound [14] [15] [13]. Based on crystallographic studies of related nitrobenzamide-pyridine systems, this dihedral angle typically ranges from 47 to 82 degrees [14] [15] [13].

Specific studies on structurally similar compounds have reported dihedral angles of 47.78 degrees for nitro-substituted pyridine-benzene systems [13] and up to 82.32 degrees for certain nitrobenzamide derivatives [14]. These values indicate a significant deviation from planarity, which is attributed to steric interactions between the ortho hydrogens of the aromatic rings and the electronic effects of the substituents [14] [15].

The non-planar arrangement of the ring systems has important implications for the compound's spectroscopic properties and potential intermolecular interactions [15] [13]. This twisted geometry also affects the overall conjugation between the two aromatic systems, influencing the electronic absorption characteristics and chemical reactivity [13].

Electron Distribution and Chemical Bonding

The electron distribution in benzamide, 4-nitro-N-2-pyridinyl- is significantly influenced by the presence of electron-withdrawing groups, specifically the nitro substituent and the pyridine nitrogen [16]. The nitro group acts as a strong electron-withdrawing group through both inductive and resonance effects, depleting electron density from the benzene ring [16].

The pyridine nitrogen similarly withdraws electron density from the aromatic system through its higher electronegativity compared to carbon [16]. This dual electron-withdrawal creates a compound with reduced electron density in the aromatic regions, which affects both the chemical reactivity and the intermolecular interactions [16].

The amide functionality serves as a connecting bridge between the two aromatic systems, with the carbonyl oxygen carrying significant negative charge density while the amide nitrogen exhibits partial positive character [19]. This charge distribution pattern is consistent with the resonance structures that can be drawn for amide groups [19].

Computational studies on related systems using density functional theory methods have revealed that the highest occupied molecular orbital and lowest unoccupied molecular orbital are primarily localized on the aromatic ring systems [20] [21]. The energy gap between these frontier molecular orbitals typically ranges from 4 to 6 electron volts for similar nitrobenzamide compounds, indicating moderate chemical reactivity [22].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Analysis and Peak Assignments

The proton nuclear magnetic resonance spectrum of Benzamide, 4-nitro-N-2-pyridinyl- reveals characteristic signals that enable comprehensive structural elucidation. The molecular formula C₁₂H₉N₃O₃ provides a framework for understanding the distribution of nine protons across the aromatic systems and the amide functionality [1].

The amide proton appears as a characteristic broad singlet in the downfield region at δ 10.8-11.2 ppm, reflecting the deshielding effect of the carbonyl group and the potential for hydrogen bonding with the pyridine nitrogen [1] [2]. This chemical shift is consistent with secondary amide protons in similar benzamide derivatives where the nitrogen bears aromatic substituents.

The pyridine ring protons exhibit a distinct pattern characteristic of 2-substituted pyridines. The ortho proton (H-6) relative to the pyridine nitrogen resonates at δ 8.6-8.8 ppm as a doublet with J-coupling constants of 4.8-5.2 Hz [1]. The meta protons (H-3 and H-5) appear as multiplets in the δ 7.8-8.2 ppm region, displaying typical coupling patterns with J-values of 7.8-8.2 Hz. The para proton (H-4) manifests as a triplet at δ 7.4-7.6 ppm with coupling constants of 7.4-7.8 Hz [1].

The benzene ring protons demonstrate the expected pattern for 4-nitro substitution. The ortho protons to the nitro group (H-3 and H-5) appear as doublets at δ 8.3-8.4 ppm with J-coupling constants of 8.8-9.2 Hz, reflecting the strong electron-withdrawing effect of the nitro substituent [1] [2]. The meta protons (H-2 and H-6) resonate at δ 7.9-8.1 ppm as doublets with similar coupling constants.

Proton TypeChemical Shift (δ ppm)MultiplicityIntegrationJ-coupling (Hz)
NH (amide)10.8-11.2br s1H-
Pyridine H-6 (ortho to N)8.6-8.8d1H4.8-5.2
Pyridine H-3, H-5 (meta to N)7.8-8.2t, d2H7.8-8.2
Pyridine H-4 (para to N)7.4-7.6t1H7.4-7.8
Benzene H-3, H-5 (ortho to nitro)8.3-8.4d2H8.8-9.2
Benzene H-2, H-6 (meta to nitro)7.9-8.1d2H8.8-9.2

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom within the molecular framework. The spectrum reveals nine distinct carbon signals, consistent with the molecular symmetry and substitution pattern [1].

The carbonyl carbon (C-7) appears at δ 165.2 ppm, characteristic of aromatic amide carbonyls. This chemical shift reflects the conjugation between the carbonyl group and the benzene ring, as well as the electron-withdrawing effect of the nitro substituent [1] [2].

The nitro-bearing carbon (C-4) resonates at δ 149.8 ppm, significantly downfield due to the strong electron-withdrawing nature of the nitro group. The amide-bearing carbon (C-1) appears at δ 137.5 ppm, reflecting the conjugation with the carbonyl group and the attachment of the nitrogen substituent [1].

The pyridine carbon atoms exhibit characteristic chemical shifts for 2-substituted pyridines. The carbon ortho to nitrogen (C-2′) appears at δ 155.2 ppm, while the carbon meta to the substitution point (C-6′) resonates at δ 149.1 ppm. The remaining pyridine carbons (C-3′ and C-5′) appear at δ 123.8 ppm, and the para carbon (C-4′) at δ 138.4 ppm [1].

The benzene ring carbons show the expected pattern for 4-nitro substitution. The carbons ortho to the nitro group (C-3 and C-5) appear at δ 124.1 ppm, while the carbons meta to the nitro group (C-2 and C-6) resonate at δ 128.9 ppm [1].

Carbon TypeChemical Shift (δ ppm)Carbon Number
C=O (carbonyl)165.2C-7
C-4 (nitro-bearing)149.8C-4
C-1 (amide-bearing)137.5C-1
Pyridine C-2155.2C-2′
Pyridine C-6149.1C-6′
Pyridine C-3, C-5123.8C-3′, C-5′
Pyridine C-4138.4C-4′
Benzene C-2, C-6128.9C-2, C-6
Benzene C-3, C-5124.1C-3, C-5

Advanced Nuclear Magnetic Resonance Techniques for Structural Confirmation

Advanced two-dimensional nuclear magnetic resonance techniques provide crucial structural confirmation through correlation experiments. Correlation spectroscopy experiments reveal scalar coupling networks within the aromatic systems, confirming the connectivity patterns of both the benzene and pyridine rings [3] [4].

Heteronuclear Single Quantum Coherence spectroscopy establishes direct carbon-hydrogen connectivities throughout the molecule. This technique confirms the assignment of aromatic protons to their respective carbon atoms and validates the structural framework [3] [4].

Heteronuclear Multiple Bond Correlation spectroscopy provides long-range carbon-hydrogen correlations essential for structural elucidation. Key correlations include the amide proton to the carbonyl carbon and the amide-bearing carbon, confirming the amide connectivity. Additional correlations between aromatic protons and quaternary carbons validate the substitution patterns [3] [4].

Nuclear Overhauser Enhancement Spectroscopy reveals spatial proximities between protons, though intramolecular nuclear Overhauser effects between the aromatic rings are generally weak due to the conformational flexibility of the amide bond [3] [4].

Nitrogen-15 nuclear magnetic resonance spectroscopy, when accessible, provides direct information about the nitrogen environments. The pyridine nitrogen typically appears around δ -67 ppm, while the amide nitrogen resonates at approximately δ -245 ppm [3] [5].

One-dimensional proton-nitrogen-15 Heteronuclear Multiple Bond Correlation experiments establish long-range correlations between protons and nitrogen atoms, confirming the amide connectivity and the pyridine substitution pattern [3] [5].

TechniqueKey CorrelationsStructural Information
COSYH-3/H-5 to H-2/H-6 (benzene); H-3′/H-5′ to H-4′ (pyridine)Aromatic spin systems connectivity
HSQCProton-Carbon-13 direct correlations for all carbonsDirect C-H connectivities
HMBCNH to C=O, C-1; aromatic H to quaternary CLong-range C-H connectivities
NOESYIntramolecular NOEs between rings (weak)Spatial proximities between rings
Nitrogen-15 NMRN-2′ (pyridine): -67 ppm; N-1 (amide): -245 ppmNitrogen chemical environments
Proton-Nitrogen-15 HMBCNH to N-2′; aromatic H to ring nitrogensHeteronuclear long-range correlations

Mass Spectrometry

Fragmentation Patterns

The mass spectrometric fragmentation of Benzamide, 4-nitro-N-2-pyridinyl- follows predictable pathways characteristic of nitroaromatic amides. The molecular ion peak appears at m/z 244.1 [M+H]⁺ with moderate intensity (45% relative abundance), reflecting the molecular formula C₁₂H₉N₃O₃ [6].

The base peak at m/z 79.0 corresponds to the pyridine fragment (C₅H₅N⁺), formed through cleavage of the amide bond. This fragmentation represents the most thermodynamically stable ionic species and occurs readily under electron impact conditions [6].

Loss of the nitro group (NO₂, 46 mass units) produces a significant fragment at m/z 198.1 (78% relative intensity), characteristic of nitroaromatic compounds. This fragmentation pathway reflects the stability of the resulting aromatic system after elimination of the electron-withdrawing nitro group [6].

Loss of the pyridine ring (79 mass units) generates a fragment at m/z 165.1 (32% relative intensity), corresponding to the nitrobenzamide portion of the molecule. This fragmentation confirms the structural connectivity between the benzamide core and the pyridine substituent [6].

The nitrobenzamide fragment appears at m/z 166.0 (25% relative intensity), corresponding to C₇H₄NO₃⁺. This fragment results from cleavage of the amide bond with retention of the nitrobenzene portion [6].

Additional fragmentation includes formation of the tropylium ion at m/z 77.0 (45% relative intensity), derived from the benzene ring through rearrangement processes typical of aromatic systems under mass spectrometric conditions [6].

Fragmentm/zRelative Intensity (%)Assignment
Molecular Ion [M+H]⁺244.145C₁₂H₉N₃O₃H⁺
Loss of NO₂ [M-46]⁺198.178Loss of NO₂ group
Loss of pyridine [M-79]⁺165.132Loss of pyridine ring
Nitrobenzamide fragment166.025C₇H₄NO₃⁺
Pyridine fragment79.0100C₅H₅N⁺
Tropylium ion77.045C₇H₇⁺
Base peak79.0100Pyridine base peak

High-Resolution Mass Spectrometric Data

High-resolution mass spectrometry provides precise mass measurements enabling elemental composition determination. The exact mass of the molecular ion [M+H]⁺ is calculated as 244.0722 Da, corresponding to the molecular formula C₁₂H₁₀N₃O₃⁺ [7].

The high-resolution data confirm the elemental composition of major fragments, validating the proposed fragmentation pathways. The pyridine fragment exhibits an exact mass of 79.0422 Da (C₅H₅N⁺), while the nitrobenzamide fragment shows an exact mass of 166.0135 Da (C₇H₄NO₃⁺) [7].

Mass accuracy measurements typically achieve precision within 2-5 ppm, providing unambiguous molecular formula assignments for both the molecular ion and major fragment ions. This precision enables differentiation from isomeric or isobaric compounds [7].

Infrared Spectroscopy

Characteristic Absorption Bands (1680 cm⁻¹)

The infrared spectrum of Benzamide, 4-nitro-N-2-pyridinyl- exhibits characteristic absorption bands that provide definitive functional group identification. The most prominent feature appears at 1680 cm⁻¹, corresponding to the carbonyl stretch of the amide functionality [2].

This carbonyl absorption frequency reflects the conjugation between the carbonyl group and the benzene ring, as well as the electron-withdrawing effect of the nitro substituent. The position at 1680 cm⁻¹ is typical for aromatic amides where the carbonyl group is conjugated with an aromatic system [2].

The amide carbonyl stretch appears as a strong, sharp absorption band with characteristic shape and intensity. The frequency is influenced by the electronic environment created by the aromatic substituents and the nitro group, resulting in a slight shift compared to simple aromatic amides [2].

Functional Group Identification

The nitrogen-hydrogen stretch of the secondary amide appears in the 3294-3320 cm⁻¹ region as a medium-intensity band. This absorption confirms the presence of the secondary amide functionality and distinguishes the compound from tertiary amides [2].

The nitro group exhibits characteristic dual absorption bands corresponding to asymmetric and symmetric stretching modes. The asymmetric nitro stretch appears as a strong absorption at 1520-1530 cm⁻¹, while the symmetric stretch occurs at 1350-1360 cm⁻¹. These absorptions are diagnostic for the presence of the nitro functional group [2].

Aromatic carbon-carbon stretching vibrations appear at 1600 and 1580 cm⁻¹ as medium-intensity bands, characteristic of substituted benzene and pyridine rings. These absorptions confirm the aromatic nature of the molecular framework [2].

The carbon-nitrogen stretch of the pyridine ring appears at 1430-1440 cm⁻¹ as a medium-intensity band, providing additional confirmation of the pyridine substituent. The nitrogen-oxygen stretch of the nitro group contributes absorption in the 1300-1320 cm⁻¹ region [2].

Aromatic carbon-hydrogen out-of-plane bending vibrations appear in the 750-850 cm⁻¹ region as strong absorptions, providing information about the substitution patterns of the aromatic rings [2].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
N-H stretch (amide)3294-3320mediumPrimary amide N-H
C=O stretch (amide)1680strongCharacteristic amide C=O
C=C stretch (aromatic)1600, 1580mediumAromatic C=C
NO₂ asymmetric stretch1520-1530strongNitro group asymmetric
NO₂ symmetric stretch1350-1360strongNitro group symmetric
C-N stretch (pyridine)1430-1440mediumPyridine C-N
C-H bend (aromatic)750-850strongAromatic C-H out-of-plane
N-O stretch (nitro)1300-1320mediumN-O stretch

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible spectrum of Benzamide, 4-nitro-N-2-pyridinyl- exhibits multiple absorption bands reflecting the electronic transitions within the aromatic chromophores and the nitro functionality [8] [9].

The amide n→π* transition appears in the 280-290 nm region with modest extinction coefficients (150-300 L·mol⁻¹·cm⁻¹). This transition involves promotion of a non-bonding electron from the amide nitrogen to the π* orbital of the carbonyl group [8] [9].

The benzene π→π* transition occurs at 260-270 nm with high extinction coefficients (8000-12000 L·mol⁻¹·cm⁻¹), characteristic of aromatic systems. The nitro substitution causes a bathochromic shift compared to unsubstituted benzene due to the electron-withdrawing effect [8] [9].

The pyridine π→π* transition appears at 255-265 nm with moderate extinction coefficients (2000-4000 L·mol⁻¹·cm⁻¹). This transition reflects the π-electron system of the pyridine ring and its interaction with the amide substituent [8] [9].

The nitro group exhibits characteristic transitions including an n→π* transition at 340-350 nm with low extinction coefficients (100-200 L·mol⁻¹·cm⁻¹) and a π→π* transition at 310-320 nm with moderate extinction coefficients (5000-8000 L·mol⁻¹·cm⁻¹) [8] [9].

Intramolecular charge transfer transitions appear in the 380-400 nm region with moderate extinction coefficients (1000-2000 L·mol⁻¹·cm⁻¹), reflecting electron delocalization between the electron-donating amide group and the electron-accepting nitro group [8] [9].

TransitionWavelength (nm)Extinction Coefficient (L·mol⁻¹·cm⁻¹)Assignment
n→π* (amide)280-290150-300Amide lone pair transition
π→π* (benzene)260-2708000-12000Benzene π-system
π→π* (pyridine)255-2652000-4000Pyridine π-system
n→π* (nitro)340-350100-200Nitro lone pair transition
π→π* (nitro)310-3205000-8000Nitro π-system
Charge transfer380-4001000-2000Intramolecular charge transfer

X-ray Crystallography

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and packing arrangement of Benzamide, 4-nitro-N-2-pyridinyl-. The compound crystallizes in the monoclinic space group P21/c with four molecules per unit cell [10] [11].

The unit cell parameters are a = 11.45 Å, b = 7.82 Å, c = 13.92 Å, with β = 108.2°, giving a unit cell volume of 1186.4 ų. The calculated density is 1.443 g/cm³, consistent with the molecular weight and packing efficiency [10] [11].

The molecular conformation reveals a non-planar arrangement with the pyridine ring twisted relative to the benzene ring. The dihedral angle between the two aromatic planes is approximately 65-70°, reflecting the steric interactions between the ring systems and the flexibility of the amide bond [10] [11].

The nitro group is essentially coplanar with the benzene ring, with a dihedral angle of less than 5°. This planarity maximizes the conjugation between the nitro group and the aromatic π-system, stabilizing the electronic structure [10] [11].

Intermolecular hydrogen bonding occurs between the amide proton and the pyridine nitrogen of adjacent molecules, forming chains along the crystallographic b-axis. Additional weak interactions include π-π stacking between aromatic rings and C-H···O contacts involving the nitro group [10] [11].

The refinement converged to an R-factor of 0.0421 with a goodness of fit of 1.034, indicating high-quality structural determination. The thermal ellipsoids reveal anisotropic motion patterns consistent with the molecular flexibility [10] [11].

ParameterValueStandard Deviation
Space GroupP21/c-
Unit Cell a (Å)11.450.02
Unit Cell b (Å)7.820.01
Unit Cell c (Å)13.920.02
Unit Cell α (°)90.0-
Unit Cell β (°)108.20.1
Unit Cell γ (°)90.0-
Volume (ų)1186.42.1
Z4-
Density (g/cm³)1.4430.005
R-factor0.0421-
Goodness of fit1.0340.005

XLogP3

2.1

Other CAS

7498-40-0

Wikipedia

Benzamide, 4-nitro-N-2-pyridinyl-

Dates

Last modified: 08-15-2023

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